5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by its unique heterocyclic structure. This compound features a chloro group at the fifth position, a methyl group at the first position, a nitro group at the fourth position, and a carboxylic acid group at the third position. Its molecular formula is and it has a molecular weight of 189.56 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals, particularly as a building block for the synthesis of biologically active compounds.
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is classified as a heterocyclic compound due to its pyrazole ring structure. It falls under the category of nitro compounds, which are characterized by the presence of one or more nitro groups (-NO2). This classification plays a significant role in its reactivity and applications in chemical synthesis.
The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be achieved through several methods, primarily involving the nitration of 1-methyl-4-chloro-1H-pyrazole-3-carboxylic acid.
The reaction conditions (temperature, time, and solvent) are crucial for optimizing yield and purity. Monitoring through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to assess progress.
The molecular structure of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C5H4ClN3O4/c1-8-4(9(10)11)3(6-8)5(7)12/h1H,(H,10,11)(H,6,7)
C1=NNC(=C1[N+](=O)[O-])C(=O)O
The compound exhibits a planar structure due to its aromatic nature and resonance stabilization within the pyrazole ring. The presence of electronegative substituents like chlorine and nitro influences its electronic properties significantly.
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure high selectivity.
The mechanism of action for 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid primarily revolves around its interactions with biological targets:
Research indicates that compounds with similar structures often show significant biological activity, making this compound a candidate for further pharmacological studies.
The compound exhibits typical reactivity associated with both nitro and chloro groups, including electrophilic aromatic substitution and nucleophilic attack.
Relevant data includes:
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: